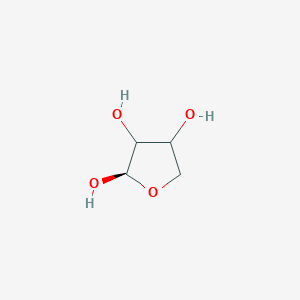

(2R)-oxolane-2,3,4-triol

Description

(2R)-Oxolane-2,3,4-triol is a cyclic polyol with a five-membered oxolane (tetrahydrofuran) ring substituted with hydroxyl groups at positions 2, 3, and 2. The stereochemical designation "2R" indicates the absolute configuration at the second carbon. This compound serves as a core structure for various biologically active molecules, including carbohydrates and their derivatives. Its unique stereochemistry and hydroxylation pattern influence its physicochemical properties and interactions in biochemical pathways .

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of (2R)-oxolane-2,3,4-triol typically involves the selective degradation of D-glucose. One common method is the oxidation of D-glucose with lead tetraacetate, which selectively degrades it to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80% . For industrial production, similar oxidative processes are employed, ensuring the selective incorporation of the carbon-13 isotope at the desired position.

Analyse Des Réactions Chimiques

(2R)-oxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lead tetraacetate for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate yields di-O-formyl-D-erythrose, which can be further hydrolyzed to D-erythrose .

Applications De Recherche Scientifique

(2R)-oxolane-2,3,4-triol is widely used in scientific research, particularly in the field of NMR spectroscopy. The carbon-13 labeling allows for site-selective studies of protein dynamics at atomic resolution . This compound is used as a precursor for 13C-labeled aromatic side chains in amino acids, enabling detailed studies of protein structure and function . Additionally, it is used in metabolic studies to trace the incorporation of carbon atoms into various biochemical pathways .

Mécanisme D'action

The mechanism of action of (2R)-oxolane-2,3,4-triol involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical intermediates. For instance, it can be converted into erythrose 4-phosphate, which is an intermediate in the pentose phosphate pathway and the Calvin cycle . The labeled carbon-13 atom allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares (2R)-oxolane-2,3,4-triol with analogous oxolane-based triols, highlighting key differences in substituents, stereochemistry, and molecular properties.

Key Findings from Comparative Studies

Substituent Effects: The presence of hydroxymethyl groups (e.g., in β-D-ribofuranose and β-D-arabinofuranose) enhances water solubility and hydrogen bonding capacity compared to the unsubstituted (2R)-oxolane-2,3,4-triol . β-D-Fructofuranose, with two hydroxymethyl groups, exhibits significantly higher molecular weight (180.16 vs. 136.10) and sweetness due to its branched structure .

Stereochemical Influence: D-Erythrose, an aldose, differs from (2R)-oxolane-2,3,4-triol by having an aldehyde group instead of a hydroxyl at C1. This structural variation makes erythrose a key intermediate in glycolysis and the Calvin cycle . β-D-Xylofuranose and β-D-arabinofuranose share the same molecular formula but differ in hydroxyl group orientations, leading to distinct biological roles (e.g., xylose in hemicellulose vs. arabinose in plant gums) .

Biological Relevance :

- (2R)-Oxolane-2,3,4-triol derivatives, such as ribose, are essential for nucleic acid synthesis, while fructose and erythrose are central to energy metabolism .

- Unsubstituted triols like (2R)-oxolane-2,3,4-triol are less common in nature but serve as precursors in synthetic pathways for glycosides and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.